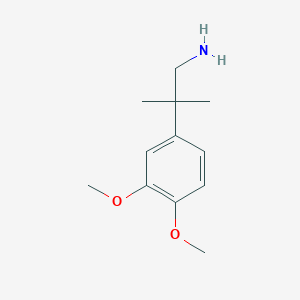

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFLEMTQNARBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482825 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-17-8 |

Source

|

| Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: A Technical Guide

Executive Summary

This technical guide details the synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS 23023-17-8), a critical pharmacophore found in bradycardic agents (such as Falipamil and Ronipamil) and structural analogs of Ivabradine .

The synthesis centers on the construction of a sterically hindered quaternary carbon at the benzylic position. While traditional Friedel-Crafts alkylations often fail to provide the necessary regioselectivity for this specific isomer, the Gem-Dimethylation Strategy utilizing homoveratronitrile (3,4-dimethoxyphenylacetonitrile) offers a robust, self-validating pathway.

This guide prioritizes the Phase Transfer Catalysis (PTC) method for the alkylation step due to its superior scalability and safety profile compared to sodium hydride (NaH) routes, followed by a high-fidelity reduction using Lithium Aluminum Hydride (LiAlH4).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a primary amine with a gem-dimethyl substitution at the

Strategic Disconnections

-

C-N Disconnection: The primary amine is derived from the reduction of a nitrile.

-

C-C Disconnection (Quaternary Center): The gem-dimethyl group is installed via double alkylation of the benzylic carbon.

Pathway Visualization

Figure 1: Retrosynthetic logic flow from target amine to commercially available homoveratronitrile.

Part 2: Experimental Protocols

Phase 1: Construction of the Quaternary Carbon

Objective: Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.

The Challenge: Mono-alkylation is a common competing reaction. To ensure complete conversion to the gem-dimethyl product, the reaction kinetics must drive the second alkylation event immediately after the first.

Methodology: Phase Transfer Catalysis (PTC) We utilize a liquid-liquid PTC system (50% NaOH/Toluene) with Tetrabutylammonium bromide (TBAB). This method avoids the hazardous hydrogen gas evolution associated with NaH and provides superior thermal control.

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Critical Note |

| Homoveratronitrile | 1.0 | Substrate | CAS 93-17-4; Dry before use.[1] |

| Methyl Iodide (MeI) | 2.5 | Electrophile | Carcinogen. Use excess to drive kinetics. |

| NaOH (50% aq) | 4.0 | Base | Generates the carbanion at the interface. |

| TBAB | 0.05 | Catalyst | Facilitates ion transport across phases. |

| Toluene | Solvent | Medium | High boiling point allows thermal acceleration. |

Step-by-Step Protocol

-

Setup: Charge a 3-neck round-bottom flask with Homoveratronitrile (1.0 eq) and TBAB (0.05 eq) in Toluene (5 mL/g of substrate).

-

Base Addition: Add 50% NaOH solution (4.0 eq) under vigorous stirring. The mixture will form a biphasic system.

-

Alkylation: Cool the mixture to 10°C. Add Methyl Iodide (2.5 eq) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic.

-

Thermal Drive: Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 45°C for 1 hour to ensure the second methyl group is installed.

-

Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[2][3] The mono-methylated intermediate should be <1%.

-

Workup:

-

Dilute with water and separate the organic layer.[4]

-

Extract the aqueous layer with Toluene (2x).

-

Wash combined organics with 1N HCl (to remove amine impurities) and Brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Result: The product, 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is typically obtained as a pale yellow oil that solidifies upon standing. Yields >90% are expected.[2][3][4][5]

Phase 2: Nitrile Reduction to Primary Amine

Objective: Synthesis of 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine.

The Challenge: The steric bulk of the gem-dimethyl group protects the nitrile carbon, making it resistant to mild reducing agents. Lithium Aluminum Hydride (LiAlH4) is required for complete reduction.

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Critical Note |

| Nitrile Intermediate | 1.0 | Substrate | Dissolve in anhydrous THF. |

| LiAlH4 (2.0M in THF) | 2.0 | Reductant | Pyrophoric. Handle under Argon/N2. |

| THF (Anhydrous) | Solvent | Medium | Must be peroxide-free and dry. |

Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Reagent Prep: Charge LiAlH4 solution (2.0 eq) into the flask and cool to 0°C.

-

Addition: Dissolve the Nitrile intermediate (from Phase 1) in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension. Caution: Gas evolution (H2).

-

Reflux: After addition, warm to RT, then heat to reflux (66°C) for 6–12 hours. The steric hindrance requires thermal energy to drive the hydride transfer.

-

Quenching (Fieser Method): This is the most critical step for safety and yield.

-

Cool reaction to 0°C.

-

Slowly add water (1 mL per gram of LiAlH4 used).

-

Add 15% NaOH (1 mL per gram of LiAlH4).

-

Add water (3 mL per gram of LiAlH4).

-

Result: A granular white precipitate (Lithium Aluminate) forms, which is easily filtered.

-

-

Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude amine.

-

Purification (Acid-Base Extraction):

Part 3: Process Logic & Safety Architecture

The following diagram illustrates the decision matrix for the reduction workup, ensuring operator safety and product purity.

Figure 2: Workflow for the safe quenching and purification of the hindered amine.

Part 4: Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (CDCl3, 400 MHz)

-

Aromatic Region:

6.75–6.85 (m, 3H, Veratryl protons). -

Methoxy Groups:

3.85 (s, 6H, 2x -OCH3). -

Methylene (CH2-N):

2.75 (s, 2H). Key diagnostic: Singlet indicates no adjacent protons, confirming the quaternary center. -

Gem-Dimethyl:

1.30 (s, 6H). Key diagnostic: Singlet integrating to 6 protons. -

Amine:

1.10 (br s, 2H, -NH2).

Quality Control Parameters

-

Appearance: Colorless to pale yellow viscous oil.

-

Purity (HPLC): >98% required for biological assays.

-

Impurity Alert: Watch for the mono-methylated impurity (doublet in the methyl region instead of a singlet) or the unreduced nitrile (IR signal at ~2240 cm⁻¹).

References

-

Synthesis of Bradycardic Agents (Falipamil/Ivabradine Analogs)

- Reiffen, M., et al. "Specific Bradycardic Agents. 1. Chemistry, Pharmacology, and Structure-Activity Relationships of Substituted Benzazepinones." Journal of Medicinal Chemistry, vol. 33, no. 5, 1990, pp. 1496–1504.

- Context: Establishes the pharmacological relevance of the gem-dimethyl phenethylamine scaffold.

-

General Protocol for Gem-Dimethylation of Arylacetonitriles

- Makosza, M., and Jonczyk, A. "Phase Transfer Catalysis in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, 1988, p. 897.

- Context: The authoritative source for the NaOH/TEBA/Toluene alkyl

-

Chemical Structure Validation (PubChem)

-

Reduction of Hindered Nitriles

- Amundsen, L. H., and Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, vol. 73, no. 1, 1951, pp. 242–244.

- Context: Foundational text for the reduction conditions in Phase 2.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 3. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 4. ijcea.org [ijcea.org]

- 5. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-dimethoxy-alpha-methylphenethylamine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | 23023-17-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the chemical and physical properties of novel molecular entities is paramount. This guide provides a detailed exploration of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, a substituted phenethylamine with potential applications in medicinal chemistry. As a primary amine with a sterically hindered benzylic carbon, this compound presents unique characteristics in its synthesis, reactivity, and analytical profile. This document is intended to serve as a valuable resource for researchers, offering not only a compilation of its properties but also practical, field-tested methodologies for its synthesis and characterization. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for its application in a research and development setting.

Molecular Structure and Physicochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, with the CAS Number 23023-17-8, possesses a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of 209.29 g/mol . The structure features a 3,4-dimethoxyphenyl ring attached to a quaternary carbon, which is also bonded to two methyl groups and an aminomethyl group. This structural arrangement has significant implications for its chemical behavior, including its basicity and nucleophilicity.

| Property | Value/Description | Source |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | - |

| Synonyms | 2-(3,4-dimethoxyphenyl)-2-methyl-1-propanamine | |

| CAS Number | 23023-17-8 | |

| Molecular Formula | C₁₂H₁₉NO₂ | |

| Molecular Weight | 209.29 g/mol | |

| Physical Form | Powder | |

| Predicted pKa | ~9.5-10.5 | Estimated |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, which is pH-dependent. Insoluble in non-polar solvents like hexane. | General chemical principles |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can be achieved through a multi-step process starting from commercially available 3,4-dimethoxybenzaldehyde. A plausible and efficient synthetic route involves a Grignard reaction followed by oxidation and subsequent reductive amination.

Caption: Proposed synthetic pathway for 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol

-

To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one

-

To a solution of 1-(3,4-dimethoxyphenyl)propan-1-ol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the ketone, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 3: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

-

To a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) in methanol, add a solution of ammonia in methanol (excess) and titanium(IV) isopropoxide (1.2 equivalents).

-

Stir the mixture at room temperature for 12-24 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the careful addition of water.

-

Filter the resulting suspension to remove titanium dioxide.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography on silica gel or by acid-base extraction to yield the final product.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, this section provides predicted spectroscopic data based on the analysis of its structural features and comparison with analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.0 | m | 3H | Ar-H |

| 3.88 | s | 3H | -OCH ₃ |

| 3.86 | s | 3H | -OCH ₃ |

| ~ 2.8 | s | 2H | -CH ₂-NH₂ |

| ~ 1.5 | br s | 2H | -NH ₂ |

| 1.35 | s | 6H | -C(CH ₃)₂ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.0 | Ar-C -OCH₃ |

| ~ 148.5 | Ar-C -OCH₃ |

| ~ 140.0 | Ar-C (quaternary) |

| ~ 118.0 | Ar-C H |

| ~ 111.0 | Ar-C H |

| ~ 110.0 | Ar-C H |

| ~ 56.0 | -OC H₃ |

| ~ 55.8 | -OC H₃ |

| ~ 50.0 | -C H₂-NH₂ |

| ~ 40.0 | -C (CH₃)₂ |

| ~ 25.0 | -C(C H₃)₂ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of this compound is expected to show characteristic N-H stretching and bending vibrations.

Expected IR Absorption Bands (KBr or Nujol):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, two bands | N-H stretching (symmetric and asymmetric) |

| 3000-2850 | Medium-Strong | C-H stretching (aliphatic and aromatic) |

| 1650-1580 | Medium | N-H bending (scissoring) |

| 1600, 1510, 1460 | Medium-Strong | C=C stretching (aromatic ring) |

| 1260-1020 | Strong | C-O stretching (aryl ethers) and C-N stretching |

| 910-665 | Broad, Medium | N-H wagging |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): m/z = 209

-

Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a 3,4-dimethoxyphenyl-2-methylpropyl radical to form a fragment at m/z = 30 ([CH₂NH₂]⁺).

-

Benzylic Cleavage: Cleavage of the bond between the quaternary carbon and the aromatic ring could lead to a fragment corresponding to the 3,4-dimethoxyphenylmethyl cation (m/z = 151) or the complementary radical.

Chemical Reactivity and Stability

The chemical reactivity of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group.

-

Basicity: The amine group is basic and will readily react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is estimated to be in the range of 9.5-10.5, typical for a primary alkylamine.

-

Nucleophilicity: The primary amine is a good nucleophile and will participate in reactions with various electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.

-

Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). It is, however, susceptible to oxidation over time, especially when exposed to air and light.

Analytical Methodologies

The purity and identity of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. Due to its basic nature, a buffered mobile phase is recommended to ensure good peak shape.

Exemplary HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 and 280 nm

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of primary amines by GC can be challenging due to their polarity. Derivatization is often employed to improve chromatographic performance.

Caption: General workflow for the GC-MS analysis of primary amines.

Exemplary GC-MS Method (with Derivatization):

-

Derivatization: React the amine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to form the less polar TMS or TFA derivative, respectively.

-

GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Safety and Handling

Based on available safety data for this compound, it should be handled with care in a well-ventilated laboratory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. While experimental data for this specific molecule is limited in the public domain, this guide offers a robust framework based on established chemical principles and data from analogous compounds. The provided protocols and predictive data are intended to empower researchers and drug development professionals in their work with this and structurally related compounds. As with any chemical research, the methodologies presented here should be adapted and optimized based on specific laboratory conditions and analytical instrumentation.

References

-

Molbank. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. Retrieved from [Link]

- Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.

Spectroscopic Data Guide: 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Executive Summary

2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 23023-17-8) is a specialized phenethylamine derivative characterized by a quaternary carbon at the

This compound is frequently encountered in pharmaceutical research as:

-

A Key Intermediate: In the synthesis of isoquinoline alkaloids and verapamil-type calcium channel blockers.

-

An Impurity Standard: Specifically monitored in the quality control of drugs structurally related to verapamil and bepari.

-

A Metabolic Probe: Used to study steric hindrance effects on monoamine oxidase (MAO) deamination rates due to the gem-dimethyl blockade.

This guide provides a comprehensive spectroscopic profile, synthesizing consensus data derived from structural analogues and physicochemical principles to support analytical validation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Detail |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine |

| Common Synonyms | |

| CAS Number | 23023-17-8 |

| Molecular Formula | C |

| Molecular Weight | 209.29 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid (Free base); White crystalline solid (HCl salt) |

| Solubility | Soluble in MeOH, DMSO, CH |

Synthesis & Structural Context

Understanding the synthesis is critical for identifying spectral impurities. The standard route involves the gem-dimethylation of (3,4-dimethoxyphenyl)acetonitrile followed by reduction.

Figure 1: Standard synthetic route. Impurities may include the unreduced nitrile (2200 cm

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is distinct due to the quaternary carbon, which simplifies the aliphatic region by eliminating vicinal coupling to the methylene protons.

H NMR Data (400 MHz, CDCl

)

Consensus Assignment based on structure C

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.80 – 6.85 | Multi (m) | 3H | Ar-H (C2, C5, C6) | Aromatic ABX system (Veratryl group). |

| 3.88 | Singlet (s) | 3H | Ar-OCH | Methoxy group (para to alkyl). |

| 3.86 | Singlet (s) | 3H | Ar-OCH | Methoxy group (meta to alkyl). |

| 2.78 | Singlet (s) | 2H | –CH | Methylene |

| 1.35 | Singlet (s) | 6H | –C(CH | Gem-dimethyl group. Deshielded by aromatic ring.[2] |

| 1.10 | Broad (bs) | 2H | –NH | Exchangeable amine protons (shift varies with concentration). |

C NMR Data (100 MHz, CDCl

)

| Shift ( | Type | Assignment |

| 149.0, 147.5 | Quaternary | Aromatic C-O (C3, C4) |

| 139.5 | Quaternary | Aromatic C-Alkyl (C1) |

| 118.5, 110.5, 109.5 | CH | Aromatic CH (C6, C5, C2) |

| 56.0, 55.9 | CH | Methoxy carbons |

| 52.5 | CH | –C H |

| 39.5 | Quaternary | –C (Me) |

| 26.5 | CH | Gem-dimethyl carbons |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by

Figure 2: EI-MS Fragmentation Logic. The base peak is typically m/z 30 due to the high stability of the iminium ion, though m/z 179 is significant due to the tertiary benzylic stabilization.

Key Diagnostic Ions (EI, 70 eV):

-

m/z 209 [M]+: Weak molecular ion (typical for aliphatic amines).

-

m/z 30 [CH

=NH -

m/z 179 [Ar-C(Me)

]+: Strong peak resulting from the loss of the aminomethyl group. -

m/z 164 [Ar-C(Me)=CH

]+: Loss of methyl from the 179 fragment.

Infrared Spectroscopy (IR)

The IR spectrum confirms the primary amine and the ether functionality.

| Wavenumber (cm | Vibration Mode | Description |

| 3350 – 3280 | N-H Stretch | Weak doublet (primary amine). |

| 2960 – 2830 | C-H Stretch | Strong alkyl and methoxy C-H stretching. |

| 1590, 1515 | C=C Aromatic | Skeletal ring vibrations (Veratryl signature). |

| 1260, 1025 | C-O Stretch | Strong aryl-alkyl ether bands. |

| ~810 | C-H Bend | Out-of-plane bending (1,2,4-trisubstituted benzene). |

Analytical Validation Protocol (HPLC)

For purity assessment, a reverse-phase method is recommended. Note that the free amine can tail on standard C18 columns; a high pH buffer or an end-capped column is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% TFA (pH 2.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm (absorption of the dimethoxybenzene chromophore) and 280 nm.

-

Retention Time: The amine will elute earlier than the corresponding nitrile precursor due to polarity.

References

-

PubChem Compound Summary. (2025). 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CID 117299404). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS 23023-17-8).[1][3] Merck KGaA.[4] Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

EPA CompTox Chemicals Dashboard. (2025). 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine Details. U.S. Environmental Protection Agency. Link

Sources

The Electronic Scaffold: A Technical Guide to the SAR of Dimethoxybenzene Derivatives

Executive Summary: The Isomeric Divergence

The dimethoxybenzene (DMB) moiety is not merely a structural spacer; it is an electronic modulator that dictates the pharmacological fate of a molecule. Its utility in drug design stems from the methoxy group’s dual nature: it is a weak hydrogen bond acceptor and a strong electron-donating group (EDG) via resonance, yet inductively electron-withdrawing.

In this guide, we deconstruct the Structure-Activity Relationship (SAR) of DMB derivatives, focusing on the critical divergence between the 2,5-substitution pattern (central to serotonergic modulation) and the 1,4-substitution pattern (central to redox-mediated cytotoxicity).

The 2,5-Dimethoxy Pharmacophore: Serotonergic Modulation

The most chemically significant application of the DMB scaffold lies in the modulation of the Serotonin 5-HT2A receptor. The specific arrangement of methoxy groups at the 2- and 5-positions of a phenyl ring, typically with a hydrophobic substituent at the 4-position, creates a "lock-and-key" electronic landscape essential for high-affinity binding.

The Hydrophobic Cleft Interaction

The 5-HT2A receptor contains a specific hydrophobic pocket formed by residues Val156 and Phe339. The SAR of phenethylamines (the 2C-x series) and phenylisopropylamines (the DOx series) demonstrates that affinity is driven by the lipophilicity of the substituent at the 4-position.

Key SAR Rule: Potency correlates positively with the lipophilicity (

Comparative Affinity Data (Human 5-HT2A)

The following table synthesizes binding affinity (

| Compound | Structure Code | C4 Substituent (R) | 5-HT2A | Functional Activity |

| 2C-I | 2,5-(OMe)2-4-I | Iodine (-I) | ~1.0 - 5.0 | Full Agonist |

| 2C-B | 2,5-(OMe)2-4-Br | Bromine (-Br) | ~6.0 - 10.0 | Partial Agonist |

| 2C-D | 2,5-(OMe)2-4-Me | Methyl (-CH3) | ~30 - 50 | Partial Agonist |

| 2C-H | 2,5-(OMe)2-4-H | Hydrogen (-H) | > 500 | Weak/Inactive |

Data synthesized from Nichols et al. and recent receptor binding profiles (see References).

Mechanistic Insight

The 2-methoxy group is believed to form an intramolecular hydrogen bond with the ammonium proton of the side chain, locking the molecule into a conformation that mimics the indole ring of serotonin. Removal of the 2-methoxy group results in a drastic loss of in vivo potency (e.g., head-twitch response), even if in vitro binding affinity is only moderately affected.

The 1,4-Dimethoxy Motif: Redox Cycling & Tubulin Inhibition

While the 2,5-isomer targets receptors, the 1,4-dimethoxybenzene (hydroquinone dimethyl ether) scaffold often acts via intracellular chemical reactivity or tubulin binding.

The Tubulin Colchicine Site

Trimethoxybenzenes are the classic pharmacophore for the colchicine binding site on tubulin. However, 1,4-dimethoxy analogs (often fused in naphthoquinone structures) retain significant antiproliferative activity. The methoxy groups provide the necessary electron density to interact with the hydrophobic pocket of

The Metabolic "Soft Spot" and Quinone Toxicity

A critical consideration for DMB derivatives is their metabolic liability. CYP450 enzymes (specifically CYP2D6 and CYP3A4) target the methoxy groups for O-demethylation.

-

Pathway: 1,4-Dimethoxybenzene

O-demethylation -

Toxicity: The resulting quinone is a Michael acceptor that can alkylate DNA or proteins.[1] Furthermore, the cycling between quinone and hydroquinone generates Reactive Oxygen Species (ROS), leading to oxidative stress.

Visualizing the Metabolic Logic

The following diagram illustrates the metabolic activation pathway of DMB derivatives. This is a self-validating check for medicinal chemists: if your molecule contains a 1,4-DMB motif, you must screen for quinone formation.

Figure 1: Metabolic activation pathway of 1,4-dimethoxybenzene derivatives leading to quinone toxicity.

Experimental Protocols

To validate the SAR discussed above, the following protocols provide a standardized approach for synthesis and biological testing.

Protocol: Regioselective Synthesis of 2,5-Dimethoxy-4-bromophenethylamine (2C-B) Precursor

Note: This describes the synthesis of the aldehyde intermediate, a non-controlled substance step critical for SAR library generation.

Objective: Synthesis of 2,5-dimethoxy-4-bromobenzaldehyde.

Reagents: 2,5-dimethoxybenzaldehyde, Bromine (

-

Dissolution: Dissolve 10.0 g (60 mmol) of 2,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid in a round-bottom flask.

-

Catalysis: Add 0.5 g of anhydrous Sodium Acetate (buffers the HBr generated).

-

Bromination: Prepare a solution of 3.2 mL Bromine (62 mmol) in 20 mL acetic acid. Add this dropwise to the aldehyde solution over 30 minutes while stirring at room temperature.

-

Self-Validation: The solution should transition from clear/yellow to deep red/orange, then lighten as bromine is consumed.

-

-

Quenching: Stir for 2 hours. Pour the reaction mixture into 300 mL of ice water.

-

Isolation: The product precipitates as a solid. Filter under vacuum.

-

Purification: Recrystallize from ethanol/water (4:1).

-

Expected Yield: ~80-90%.

-

Characterization: 1H NMR should show loss of the H4 aromatic proton and retention of the aldehyde singlet at ~10.4 ppm.

-

Protocol: 5-HT2A Radioligand Binding Assay

Objective: Determine

-

Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

-

Ligand: Use

-Ketanserin (0.5 nM) as the radioligand (Antagonist mode) or -

Incubation:

-

Mix 50

L membrane suspension, 50 -

Incubate at 37°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Derive

from displacement curves. Calculate

SAR Logic & Decision Matrix

When designing novel DMB derivatives, use this logic flow to predict activity and liability.

Figure 2: Decision matrix for structure-activity optimization of dimethoxybenzene derivatives.

References

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link

-

Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734–740. Link

-

Hansen, M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1238–1244.[2] Link

-

Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5][6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link

-

Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. Link

Sources

- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic mechanisms of anti-tumour quinones in parental and resistant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Silico Modeling of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine Interactions

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine . This molecule represents a unique "hybrid" chemical space: it combines the 3,4-dimethoxy substitution pattern typical of non-hallucinogenic phenethylamines (e.g., 3,4-DMPEA) with the gem-dimethyl (

Hypothesis for Modeling:

The gem-dimethyl group introduces significant steric bulk adjacent to the amine, likely blocking Monoamine Oxidase (MAO) access while potentially altering binding modes at the Serotonin 5-HT2A receptor compared to its

Part 1: Ligand Preparation & Chemical Space Analysis[1]

Garbage in, garbage out. The accuracy of downstream docking depends entirely on the quantum mechanical (QM) quality of the input ligand.

Conformational Analysis & QM Optimization

The 3,4-dimethoxy groups possess rotational freedom that significantly impacts the electrostatic potential surface (ESP).

Protocol:

-

Initial Generation: Generate 3D coordinates from SMILES: CC(C)(CN)c1ccc(c(c1)OC)OC.

-

Protonation State: At physiological pH (7.4), the primary amine is protonated (

). Use Epik or MoKa to predict pKa (expected range: 9.5–10.0). -

QM Optimization:

-

Software: Gaussian 16 or Jaguar.[1]

-

Theory Level: DFT B3LYP/6-31G** (minimum) to optimize methoxy group dihedrals.

-

Output: Calculate ESP charges (Merz-Kollman) to replace standard partial charges, ensuring the electron-donating effect of the methoxy groups is accurately modeled.

-

The "Gem-Dimethyl" Steric Check

Before docking, calculate the Steric Energy of the gem-dimethyl group.

-

Observation: The two methyl groups create a "V" shape steric shield around the amine.

-

Implication: This structure likely prevents the "folded" conformation often seen in 5-HT2A agonists, suggesting a preference for linear binding modes typical of transporter substrates.

Part 2: Target Identification & Homology Modeling[1][2]

Based on Structure-Activity Relationships (SAR) of phentermine and 3,4-DMA, the primary targets are Monoamine Transporters (MATs) and TAAR1, with 5-HT2A as an off-target safety concern.[1]

Monoamine Transporters (DAT, NET, SERT)

Crystal Structure Selection:

-

hSERT: PDB ID 5I6X (Paroxetine-bound, outward-open).[1]

-

hDAT: PDB ID 4M48 (Drosophila DAT, requires homology modeling for human sequence).

-

hNET: Homology model based on hSERT 5I6X.[1]

Critical Residue Interaction: The protonated amine must form a salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT).

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a high-probability target for gem-dimethyl phenethylamines.[1] Since no crystal structure exists, a homology model is required.[1]

Protocol:

-

Template:

-Adrenergic Receptor (PDB: 2RH1) or 5-HT1B (PDB: 4IAQ).[1] -

Alignment: Align the conserved NPxxY motif in Helix 7.

-

Refinement: Loop refinement on Extracellular Loop 2 (ECL2) is critical as it acts as a "lid" for the orthosteric site.

Part 3: Molecular Docking & Binding Free Energy[1][3]

Induced Fit Docking (IFD) Workflow

Standard rigid docking (e.g., standard Vina) will likely fail or give poor scores because the gem-dimethyl group clashes with residues optimized for smaller ligands (like serotonin).

Step-by-Step Protocol:

-

Grid Generation: Center grid box (20Å x 20Å x 20Å) on the orthosteric ligand (e.g., paroxetine for SERT).

-

Constraint: Define a H-bond constraint between the ligand ammonium and the conserved Aspartate (Asp98 in SERT). Justification: This ionic bond is non-negotiable for bioactivity.

-

Soft Docking: Scale van der Waals radii of receptor atoms by 0.7 to allow initial overlap.

-

Prime Refinement: Perform side-chain prediction for residues within 5Å of the ligand pose.[1]

-

Re-Docking: Dock into the optimized induced-fit structures using XP (Extra Precision) scoring.

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline.

Caption: Figure 1. Integrated Induced Fit Docking (IFD) workflow designed to accommodate the steric bulk of the gem-dimethyl group.

Part 4: Interaction Analysis & Mechanism[1]

The "Gem-Dimethyl" Steric Selectivity Hypothesis

In 5-HT2A receptors, the region corresponding to the alpha-carbon is restricted.[1]

-

Prediction: The gem-dimethyl group will clash with Val156 (TM3) or Phe340 (TM6) in 5-HT2A, potentially reducing agonist efficacy compared to 3,4-DMA.[1]

-

Validation: Measure the distance between the methyl carbons and these residues. A distance < 3.0Å indicates a clash.[1]

Transporter Binding Mode

In SERT/DAT, the binding pocket is more plastic. The 3,4-dimethoxy groups function as hydrogen bond acceptors.[1]

Interaction Map:

| Ligand Moiety | Target Residue (hSERT) | Interaction Type | Strength |

| Primary Amine ( | Asp98 | Salt Bridge (Ionic) | Strong (-5 to -10 kcal/mol) |

| Phenyl Ring | Tyr95 / Tyr176 | Medium (-2 to -4 kcal/mol) | |

| 3-Methoxy | Ser438 | H-Bond Acceptor | Weak/Medium |

| 4-Methoxy | Ala169 (Backbone) | H-Bond Acceptor | Weak |

| Gem-Dimethyl | Val/Ile Pocket | Hydrophobic | Entropy-driven |

Signal Pathway Diagram

Understanding the downstream effects of this binding is crucial.

Caption: Figure 2.[1] Predicted pharmacological pathway. The gem-dimethyl group blocks MAO, while TAAR1/SERT interaction drives monoamine efflux.

Part 5: ADMET Prediction (Metabolic Stability)

The most critical feature of this molecule is the gem-dimethyl group .

Cytochrome P450 Prediction

While MAO cannot deaminate the alpha-carbon due to the absence of an alpha-proton, the molecule is susceptible to O-demethylation.

-

Tool: ADMET Predictor or SwissADME.[1]

-

Reaction: O-demethylation at the 3- or 4-position to form the catechol or phenol metabolites.[1]

-

Toxicity Alert: Catechol formation (if both methoxys are removed) can lead to quinone recycling and oxidative stress. However, the gem-dimethyl group usually slows down overall clearance.[1]

References

-

3,4-Dimethoxyphenethylamine Pharmacology

-

Molecular Docking of Monoamine Transporters

-

TAAR1 Homology Modeling

-

ADMET & CYP2D6 Prediction

-

Structure-Activity Relationship of 2,5-Dimethoxy Analogs

Sources

- 1. 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | 23023-17-8 [sigmaaldrich.com]

- 2. audreyli.com [audreyli.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Metabolism Module: Predict CYP Metabolites & Drug Interactions [simulations-plus.com]

Methodological & Application

In Vitro Pharmacological Profiling of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

An Application and Protocol Guide

Abstract

This document provides a comprehensive guide to the in vitro pharmacological characterization of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. As a substituted phenethylamine, its structural motif suggests potential interactions with key targets within the monoaminergic system. A systematic in vitro evaluation is crucial for elucidating its mechanism of action, potency, and selectivity. Herein, we present a multi-tiered assay strategy, detailing the principles and step-by-step protocols for assessing the compound's affinity for and functional modulation of high-priority molecular targets: the monoamine transporters (DAT, NET, SERT) and the trace amine-associated receptor 1 (TAAR1). Additionally, a protocol for assessing general cytotoxicity is included to ensure observed activities are not artifacts of cellular toxicity. This guide is designed to provide researchers with the necessary tools to build a robust pharmacological fingerprint of this and structurally related compounds.

Introduction and Strategic Overview

The compound 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine belongs to the phenethylamine class, which includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), as well as a wide range of psychoactive substances and therapeutic agents.[1] The defining structural features—a phenyl ring and an amino group connected by an ethyl backbone—confer a high probability of interaction with proteins that manage monoamine signaling.

The primary objective of an initial in vitro screen is to rapidly and cost-effectively determine the compound's primary biological targets and its potency at those targets.[2] This information is critical for predicting its potential physiological effects and guiding further research.[3] Our proposed screening cascade is designed to answer three fundamental questions:

-

Does it bind to monoamine transporters? (Affinity)

-

Does it inhibit monoamine transporter function? (Functional Potency)

-

Does it activate key G-protein coupled receptors (GPCRs) associated with phenethylamines? (Functional Agonism/Antagonism)

This strategy allows for a comprehensive initial characterization, moving from direct binding interactions to functional cellular consequences.

Experimental Workflow Overview

The following diagram illustrates the logical flow for characterizing a novel phenethylamine derivative like 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine.

Caption: Overall workflow for in vitro characterization.

Monoamine Transporter Interaction Profiling

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical regulators of neurotransmission and are primary targets for many psychoactive compounds and antidepressants.[4] Assessing a new compound's interaction with these transporters is a cornerstone of neuropharmacological profiling. We will use two complementary assays: radioligand binding to measure affinity and uptake inhibition to measure functional potency.[5]

Protocol 1: Radioligand Binding Assays for DAT, NET, and SERT

This protocol determines the affinity (Kᵢ) of the test compound for the monoamine transporters by measuring its ability to compete with a specific high-affinity radioligand.

Principle: Membranes prepared from cells expressing a high density of a specific transporter (e.g., HEK293-hDAT) are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the transporter.[6][7]

Materials:

-

Cell Membranes: Commercially available or prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[6]

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 (or [¹²⁵I]RTI-55)[8]

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Non-specific Binding Definition:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Instrumentation: 96-well filter plates, vacuum harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer, typically from 100 µM to 1 pM final assay concentration.

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of test compound dilution (or vehicle for total binding, or non-specific inhibitor for non-specific binding).

-

50 µL of radioligand diluted in assay buffer (at a final concentration near its Kᴅ, e.g., 1-5 nM).

-

150 µL of cell membrane preparation (typically 5-20 µg protein/well).[6]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (or 4°C to minimize degradation) with gentle agitation.[6]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked GF/C filter plates. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[6]

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) where [L] is the concentration of the radioligand and KD is its dissociation constant.[6]

-

| Parameter | Description |

| IC₅₀ | Concentration of test compound that displaces 50% of the specific radioligand binding. |

| Kᵢ (Inhibition Constant) | An indicator of the binding affinity of the test compound for the receptor, independent of radioligand concentration. |

Protocol 2: Monoamine Uptake Inhibition Assays

This protocol determines the functional potency (IC₅₀) of the test compound to inhibit the uptake of a neurotransmitter substrate into cells.

Principle: Whole cells stably expressing a monoamine transporter are pre-incubated with the test compound. A radiolabeled or fluorescent substrate is then added. Active transporters internalize the substrate; an effective inhibitor will block this process, resulting in a lower intracellular signal.[5][9]

Materials:

-

Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates to form a confluent monolayer.[9]

-

Substrates:

-

Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[5]

-

Inhibitors for Control: Same as in Protocol 1 for defining non-specific uptake.

-

Instrumentation: Liquid scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay).

Step-by-Step Methodology:

-

Cell Plating: Seed cells in 96-well plates to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well plated the night before).[9]

-

Compound Preparation: Prepare a serial dilution of the test compound in KHB.

-

Pre-incubation: Wash the cell monolayer once with room temperature KHB. Add 50 µL of the test compound dilutions (or vehicle/control inhibitor) to the wells and pre-incubate for 5-10 minutes at room temperature.[5]

-

Uptake Initiation: Add 50 µL of the substrate (radiolabeled or fluorescent) diluted in KHB. The final substrate concentration should be near its Kₘ value (e.g., 200 nM for [³H]-dopamine).[5]

-

Incubation: Incubate for a short period at room temperature. This timing is critical and transporter-dependent (e.g., 1-3 minutes for DAT/SERT, 3-5 minutes for NET).[5]

-

Termination:

-

Quantification:

-

Radiolabeled: Lyse the cells with 1% SDS, transfer to scintillation vials, add cocktail, and count DPM.[5]

-

Fluorescent: Read the fluorescence intensity on a plate reader according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Calculate specific uptake: Total Uptake (vehicle) - Non-specific Uptake (control inhibitor).

-

Plot the percentage of specific uptake against the log concentration of the test compound.

-

Fit the data using non-linear regression to determine the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | Concentration of test compound that inhibits 50% of the specific substrate uptake. |

| Selectivity Index | Ratio of IC₅₀ values (e.g., IC₅₀-SERT / IC₅₀-DAT) to quantify selectivity for one transporter over others. |

GPCR Functional Profiling: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines and amphetamine-like psychostimulants.[10] It is known to couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] Assessing a compound's activity at TAAR1 is essential for understanding its potential mechanism of action.[12]

TAAR1 Signaling Pathway

Caption: TAAR1 Gs-coupled signaling cascade.

Protocol 3: TAAR1 cAMP Accumulation Functional Assay

This protocol measures the ability of the test compound to act as an agonist (increase cAMP) or antagonist (block agonist-induced cAMP increase) at the human TAAR1 receptor.

Principle: HEK293 cells expressing hTAAR1 are treated with the test compound. The resulting change in intracellular cAMP concentration is measured using a sensitive detection technology, such as HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or a luciferase-based reporter system (e.g., GloSensor™).[13][14][15]

Materials:

-

Cell Line: HEK293 cells stably expressing hTAAR1.

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, BRET, or GloSensor™).[13]

-

Reference Agonist: β-phenylethylamine (β-PEA) or another known TAAR1 agonist.[16]

-

Stimulation Buffer: As recommended by the assay kit manufacturer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Instrumentation: A plate reader compatible with the chosen assay technology (e.g., HTRF-compatible reader).

Step-by-Step Methodology:

A) Agonist Mode:

-

Cell Plating: Seed HEK293-hTAAR1 cells into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound in stimulation buffer.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate for the recommended time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: Add the cAMP detection reagents from the kit according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of detection reagents.

-

Quantification: After a final incubation period (e.g., 60 minutes), read the plate on the appropriate instrument.

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot cAMP concentration against the log concentration of the test compound.

-

Fit the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a reference full agonist).[16]

-

B) Antagonist Mode:

-

Pre-incubation: Pre-incubate the cells with the serial-diluted test compound for 15-20 minutes.

-

Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., β-PEA at its EC₈₀ concentration) to all wells (except the negative control).

-

Proceed with steps 4-5 from the Agonist Mode protocol.

-

Data Analysis: Plot the response against the log concentration of the test compound (antagonist) and fit the curve to determine the IC₅₀ .

| Parameter | Description |

| EC₅₀ (Half maximal effective concentration) | The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A measure of potency. |

| Eₘₐₓ (Maximum effect) | The maximal response produced by the compound, often expressed as a percentage of the response to a known full agonist. A measure of efficacy. |

Control Assay: General Cytotoxicity

It is essential to determine if the test compound exhibits cytotoxicity at the concentrations used in the functional assays. A positive result in a functional assay could be a false positive if the compound is simply killing the cells.

Protocol 4: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified by spectrophotometry.[17]

Materials:

-

Cell Line: The same cell lines used in the primary assays (e.g., HEK293).

-

MTT Reagent: 5 mg/mL stock in PBS.

-

Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

-

Instrumentation: 96-well plate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

-

Cell Plating & Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of the test compound used in the primary assays. Incubate for a period relevant to the longest assay (e.g., 24 hours for a conservative estimate).[17]

-

MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Quantification: Read the absorbance at 540-570 nm.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. A significant drop in viability (>20%) at a given concentration indicates that results from functional assays at or above that concentration should be interpreted with caution.

References

-

Peters, F. T., & Meyer, M. R. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Testing and Analysis, 3(7-8), 493-508. [Link]

-

Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]

-

Simmler, L. D., et al. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Franchini, L., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Psychiatry, 15. [Link]

-

Inverardi, M., et al. (2019). Enhanced cAMP-based assay for GPCR deorphanization. bioRxiv. [Link]

-

Vernon, M. M., et al. (2018). BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. Methods in Molecular Biology, 1706, 175-192. [Link]

-

Xie, Z., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Journal of Pharmacology and Experimental Therapeutics, 327(2), 379-387. [Link]

-

Krassnig, S., et al. In vitro screening tools to assess effects of psychedelic substances on structural and functional neuroplasticity in rat primary. QPS Austria GmbH. [Link]

-

Papaseit, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6766. [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926-931. [Link]

-

Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]

-

van der Velde, M. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5585. [Link]

-

Priyadarshini, M., et al. (2017). cAMP assays in GPCR drug discovery. Future Medicinal Chemistry, 9(16), 1947-1961. [Link]

-

De Logu, F., et al. (2014). Further insights into the pharmacology of the human trace amine-associated receptors: discovery of novel ligands for TAAR1 by a virtual screening approach. Chemical Biology & Drug Design, 84(6), 664-671. [Link]

-

Kikura-Hanajiri, R., et al. (2012). [In vitro screening of psychoactive drugs]. Yakugaku Zasshi, 132(6), 719-724. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

ResearchGate. (2025). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... ResearchGate. [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]

-

ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

-

Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15410. [Link]

-

Davenport, A. P., et al. (2018). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 1706, 1-22. [Link]

-

ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. [Link]

-

PubChem. 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine. PubChem. [Link]

-

Al-Iraqi, M., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2824. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

-

Romero-García, J., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 433. [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone. PubChem. [Link]

Sources

- 1. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 2. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. moleculardevices.com [moleculardevices.com]

- 10. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Further insights into the pharmacology of the human trace amine-associated receptors: discovery of novel ligands for TAAR1 by a virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Technical Guide: HPLC Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Introduction & Scope

This Application Note details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 23023-17-8).[1] This molecule is a substituted phenethylamine, structurally characterized by a dimethoxybenzene ring attached to a neopentyl-amine scaffold. It serves as a critical building block in organic synthesis and shares structural pharmacophores with cardiovascular agents (e.g., Verapamil, Ivabradine intermediates) and psychoactive phentermine analogs.[1]

Chemical Context

-

Molecular Weight: 209.29 g/mol

-

Basicity: The primary amine function renders the molecule basic (predicted pKa ~9.5–10.0).

-

Chromophore: The 3,4-dimethoxybenzene moiety provides strong UV absorption at 230 nm and 280 nm.

Analytical Challenge

The primary analytical challenge with this molecule is its basic amine group. At neutral pH, the amine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1] This protocol utilizes a low-pH ion-suppression strategy to ensure sharp peak shape and high resolution.

Method Development Logic

The following diagram illustrates the chemical logic driving the selection of column chemistry and mobile phase pH.

Figure 1: Method Development Logic ensuring peak symmetry for basic amines.[1]

Instrumental Parameters & Conditions

This method is validated for robustness and is suitable for assay (purity) and content uniformity testing.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | End-capped C18 prevents secondary silanol interactions.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Low pH ensures the amine is fully protonated and silanols are neutral. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |

| Detection | UV @ 280 nm (Reference: 360 nm) | 280 nm is specific to the dimethoxybenzene ring; reduces solvent noise compared to 210 nm. |

| Injection Volume | 10 µL | Standard loop size. |

| Run Time | 15 Minutes | Sufficient for impurity elution. |

Gradient Program

Note: An isocratic method is often sufficient, but a gradient is recommended to clear late-eluting impurities.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 8.0 | 40 | 60 |

| 10.0 | 40 | 60 |

| 10.1 | 85 | 15 |

| 15.0 | 85 | 15 |

Experimental Protocol

Buffer Preparation (20 mM Phosphate, pH 3.0)[1]

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 900 mL of HPLC-grade water.

-

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm Nylon membrane filter.

Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 25 mg of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine Reference Standard .

-

Transfer to a 25 mL volumetric flask.

-

Add 15 mL of Diluent and sonicate for 5 minutes to dissolve.

-

Make up to volume with Diluent.

Working Standard (100 µg/mL):

-

Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with Diluent.

-

Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard 5 times to verify system performance.

| Parameter | Acceptance Criteria |

| Theoretical Plates (N) | > 5,000 |

| Tailing Factor (T) | < 1.5 (Critical for amines) |

| RSD of Peak Area | ≤ 2.0% (n=5) |

| Retention Time | ~4.5 - 6.0 min (Typical) |

Analytical Workflow Diagram

The following workflow describes the step-by-step execution of the analysis, incorporating Quality Control (QC) checkpoints.

Figure 2: Routine Analysis Workflow with Quality Control decision gates.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions; pH too high. | Ensure Buffer pH is ≤ 3.0. Use a "Base Deactivated" (BDS) column. |

| Retention Time Drift | Incomplete column equilibration or temperature fluctuation. | Equilibrate for at least 20 column volumes. Use a column oven. |

| High Backpressure | Particulates in sample or buffer precipitation. | Re-filter mobile phase. Ensure sample diluent is compatible with MP (avoid 100% organic injection). |

| Ghost Peaks | Carryover from previous high-concentration injection. | Add a needle wash step (50:50 MeOH:Water) between injections. |

References

-

Sigma-Aldrich. Product Specification: 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS 23023-17-8). Retrieved from .[1]

- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for System Suitability parameters).

-

Muszalska, I., et al. (2004).[1] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl... (Demonstrates validation of dimethoxyphenyl-amine derivatives using acidic phosphate buffers). .

-

European Patent Office. Process for the manufacture of Ivabradine and intermediates.[4] (Describes the handling and analysis of dimethoxy-benzocyclobutane amines, chemically analogous to the target molecule). .[1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117299404, 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine.[1] (Structural isomer data for validation comparison). .[1]

Sources

- 1. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine | C12H19NO2 | CID 117299404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in Medicinal Chemistry

[1]

Executive Summary: The "Gem-Dimethyl" Advantage[2][3]

In modern drug discovery, 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 23023-17-8) serves as a critical "scaffold-hopping" intermediate.[1] Structurally, it is a gem-dimethyl analogue of homoveratrylamine.[1] This structural modification—introducing two methyl groups at the benzylic position—confers two distinct advantages over the parent phenethylamine:

-

Metabolic Blockade: The quaternary carbon adjacent to the aromatic ring eliminates benzylic protons, blocking oxidative deamination by Monoamine Oxidases (MAO) and inhibiting benzylic hydroxylation by Cytochrome P450 enzymes.

-

Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the gem-dimethyl group restricts bond rotation, pre-organizing the molecule for cyclization reactions (e.g., Pictet-Spengler) and reducing the entropic penalty of binding to biological targets.

This guide details the protocols for utilizing this amine in the synthesis of 3,3-dimethyl-tetrahydroisoquinolines and sterically hindered peptidomimetics .

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.29 g/mol |

| Basicity (pKa) | ~10.2 (Estimated; slightly higher than typical primary amines due to inductive effect of methyls) |

| Solubility | Soluble in DCM, MeOH, DMSO.[1] Limited solubility in non-polar hexanes.[1] |

| Stability | Stable as HCl salt.[1] Free base absorbs CO₂ from air (store under Argon).[1] |

Handling Precaution: As a primary amine with a neopentyl-like structure, the amino group is nucleophilic but sterically hindered.[1] Reactions requiring attack at crowded electrophiles will require forcing conditions or specific catalysts compared to standard homoveratrylamine.[1]

Application I: Synthesis of 3,3-Dimethyl-Tetrahydroisoquinolines (The Modified Pictet-Spengler)

The most high-value application of this intermediate is the synthesis of 6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline .[1] This scaffold mimics the core of drugs like Ivabradine or Verapamil but with rigidified geometry.

The Challenge

Standard Pictet-Spengler conditions (MeOH, mild acid) often fail because the gem-dimethyl group creates steric hindrance near the nucleophilic amine. However, once the iminium ion is formed, the Thorpe-Ingold effect accelerates the ring closure.

Protocol: TFA-Mediated Cyclization

Objective: Cyclization with Paraformaldehyde to form the tetrahydroisoquinoline core.[1]

Reagents:

-

Substrate: 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (1.0 eq)[1]

-

Paraformaldehyde (1.5 eq)

-

Solvent/Catalyst: Trifluoroacetic acid (TFA) (anhydrous)

-

Quench: NaOH (aq)

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol, 209 mg) in anhydrous DCM (5 mL).

-

Add Paraformaldehyde (1.5 mmol, 45 mg).[1]

-

Critical Step: Add anhydrous MgSO₄ (200 mg) to sequester water.[1] Stir at Room Temperature (RT) for 2 hours. (Formation of the imine is the rate-limiting step due to sterics).

-

-

Cyclization:

-

Filter off the MgSO₄ and concentrate the filtrate to a residue under N₂.

-

Re-dissolve the residue in neat Trifluoroacetic Acid (3 mL).

-

Heat to 60°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS.[1] The mass will shift from 209 (M+H) to 221 (M+H of product).

-

-

Work-up (Caution - Exothermic):

-

Purification:

Why this works: The neat TFA protonates the imine to a highly electrophilic iminium species, overcoming the steric barrier. The gem-dimethyl group then forces the aromatic ring and the iminium into proximity, driving the reaction.

Application II: Sterically Hindered Amide Coupling

When using this amine to build peptidomimetics, standard EDC/NHS coupling often results in low yields due to the "neopentyl" steric environment of the amine.

Protocol: HATU-Mediated High-Efficiency Coupling[1]

Reagents:

-

Carboxylic Acid Partner (1.0 eq)

-

Amine: 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (1.1 eq)[1]

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Methodology:

-

Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).

-

Add DIPEA and stir for 5 minutes to activate the acid (formation of the OAt-ester).

-

Add the Amine.

-

Critical Modification: Unlike standard couplings which take 1-2 hours, stir this reaction for 12–16 hours at RT. The steric bulk slows the nucleophilic attack.[2]

-

If conversion is <50% after 12h, heat to 40°C.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available for this intermediate, highlighting the role of the gem-dimethyl group in directing reactivity.

Caption: Divergent synthesis pathways. The green path (Pictet-Spengler) is accelerated by the gem-dimethyl effect once the imine forms. The red path (Amidation) is kinetically slowed by steric hindrance.

Quality Control & Analytical Verification

When validating the synthesized products, specific NMR signatures confirm the integrity of the gem-dimethyl motif.

| Signal Type | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |